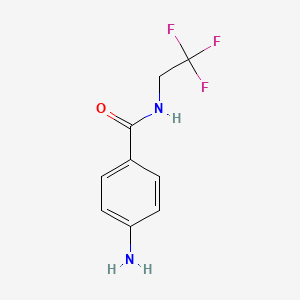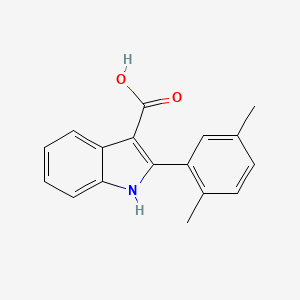![molecular formula C14H21NO3 B1517061 (Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine CAS No. 1019560-96-3](/img/structure/B1517061.png)
(Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine
Overview
Description
“(Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine”, also known as CTM, is a chemical compound. It has a molecular formula of C14H21NO3 and a molecular weight of 251.32 g/mol .
Molecular Structure Analysis
The molecular structure of CTM consists of a cyclopropylmethyl group attached to a trimethoxyphenylmethyl group . The molecule contains a total of 46 bonds, including 21 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 3 ethers (aromatic) .
Physical And Chemical Properties Analysis
The physical and chemical properties of CTM include a molecular formula of C14H21NO3 and a molecular weight of 251.32 g/mol .
Scientific Research Applications
Mechanistic Studies in Organic Synthesis
Cyclopropanation Mechanisms : Yueh and Bauld (1997) investigated cyclopropanations catalyzed by aminium salts, providing insight into the mechanistic aspects of substrate ionization steps in cyclopropanation reactions. Their study highlights the importance of ionization in determining reaction pathways, relevant to understanding the behavior of compounds similar to (Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine in synthetic applications (Yueh & Bauld, 1997).
Cyclic Amine Synthesis : Coldham and Hufton (1995) described a new route to cyclic amines via anionic cyclization, demonstrating a methodology that could potentially apply to the synthesis of compounds structurally related to (Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine (Coldham & Hufton, 1995).
Biochemical Applications
SAM-Dependent Methylation : Fontecave, Atta, and Mulliez (2004) explored the roles of S-adenosylmethionine (SAM) in biological methylation, including its use in the synthesis of cyclopropyl fatty acids, potentially relevant to understanding the biochemical transformations of cyclopropyl-containing compounds (Fontecave, Atta, & Mulliez, 2004).
Advanced Materials and Sensing Applications
Selective Amine Sensing : Jung et al. (2006) developed azophenol dyes with cyclodextrin and crown moieties for the selective sensing of amines. This research indicates potential applications of structurally complex amines, like (Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine, in developing sensors for detecting amine levels in various environments (Jung et al., 2006).
Future Directions
properties
IUPAC Name |
1-cyclopropyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-16-12-6-11(9-15-8-10-4-5-10)7-13(17-2)14(12)18-3/h6-7,10,15H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNRALVVOFSJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3-Methylbenzyl)thio]ethanol](/img/structure/B1516982.png)
![3-[(Carbamoylmethyl)sulfanyl]propanoic acid](/img/structure/B1516983.png)

![N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide](/img/structure/B1516986.png)
![Ethyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B1516988.png)
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1516989.png)
![3-[(2-Methoxyethyl)amino]-N-methylpropanamide](/img/structure/B1516990.png)




